molecular formula C16H18N2O4S B4574933 N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B4574933
M. Wt: 334.4 g/mol
InChI Key: RVVCRYSGTLBVLE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the furan ring, along with other functional groups, makes this compound a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves multiple steps, starting with the preparation of the furan ring. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions. The reactions are carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions, including reaction time, solvent, and substrate amounts. The use of microwave radiation can significantly reduce reaction times and improve yields. After the reaction, the final compounds are isolated through crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the biosynthesis of bacterial cell walls by covalently bonding to penicillin-binding proteins. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate various signaling pathways and inhibit the activity of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-8-13-9-12(5-6-15(13)18(11)23(2,20)21)16(19)17-10-14-4-3-7-22-14/h3-7,9,11H,8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVCRYSGTLBVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 3
N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 4
N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 5
N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 6
N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

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